molecular formula C24H20ClNO4 B1609159 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid CAS No. 678991-65-6

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

Cat. No. B1609159
M. Wt: 421.9 g/mol
InChI Key: UOZAKKJRIKXQPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid (3-CPA) is a fluorinated carboxylic acid used in a variety of scientific research applications. It is a white powder with a molecular weight of 437.89 g/mol and a melting point of approximately 180°C. 3-CPA is used as a reagent in organic synthesis, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a building block in the synthesis of polymers materials. 3-CPA has also been used in the study of enzyme-catalyzed reactions, as a substrate for the synthesis of various derivatives, and as a model compound for examining the mechanism of action of a variety of enzymes.

Scientific Research Applications

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is used in a variety of scientific research applications. It has been used as a substrate in enzyme-catalyzed reactions, as an intermediate in the synthesis of pharmaceuticals and agrochemicals, and as a building block in the synthesis of polymers materials. 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid has also been used in the study of enzyme-catalyzed reactions, as a substrate for the synthesis of various derivatives, and as a model compound for examining the mechanism of action of a variety of enzymes.

Mechanism Of Action

The mechanism of action of 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is not yet fully understood. It is believed that 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid acts as an inhibitor of certain enzymes, such as cyclooxygenase, lipoxygenase, and thromboxane synthase. It may also act as an activator of other enzymes, such as prostaglandin synthase. 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid has also been shown to inhibit the activity of certain kinases, such as protein kinase C and MAP kinase.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid are not yet fully understood. Studies have shown that 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid can act as an inhibitor of certain enzymes, such as cyclooxygenase, lipoxygenase, and thromboxane synthase. It has also been shown to inhibit the activity of certain kinases, such as protein kinase C and MAP kinase. Additionally, 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid has been shown to have anti-inflammatory and anti-tumorigenic effects in animal models.

Advantages And Limitations For Lab Experiments

The advantages of using 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid in lab experiments include its high purity and high yield. Additionally, 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid is relatively inexpensive and easy to obtain. The main limitation of using 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid in lab experiments is the lack of understanding of its mechanism of action.

Future Directions

The future directions for 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid research include further exploration of its mechanism of action, as well as its potential applications in drug discovery and development. Additionally, further research into the biochemical and physiological effects of 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid could lead to new therapeutic strategies for treating diseases such as cancer and inflammation. Additionally, further research into the synthesis of 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid could lead to more efficient and cost-effective methods of production. Finally, further research into the potential applications of 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid in polymer synthesis could lead to the development of new materials with enhanced properties.

properties

IUPAC Name

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZAKKJRIKXQPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426007
Record name 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid

CAS RN

678991-65-6
Record name 3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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